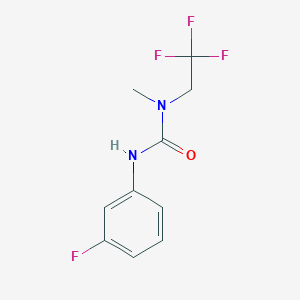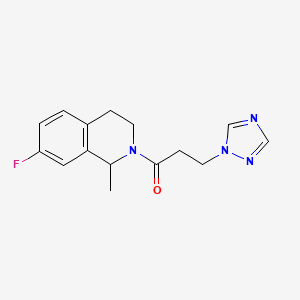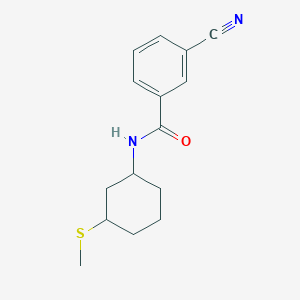
3-cyano-N-(3-methylsulfanylcyclohexyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyano-N-(3-methylsulfanylcyclohexyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential for use in various applications. This compound is classified as a benzamide derivative and has a molecular formula of C16H21N2OS. In
作用机制
The mechanism of action of 3-cyano-N-(3-methylsulfanylcyclohexyl)benzamide is not fully understood. However, studies have suggested that this compound exerts its antitumor activity by inhibiting the activity of tubulin, a protein involved in cell division. This inhibition leads to the disruption of microtubule formation, which is essential for cell division. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
In the field of neuroscience, studies have suggested that 3-cyano-N-(3-methylsulfanylcyclohexyl)benzamide exerts its neuroprotective effects by reducing oxidative stress in the brain. This compound has been shown to increase the activity of antioxidant enzymes and reduce the production of reactive oxygen species.
Biochemical and Physiological Effects:
3-cyano-N-(3-methylsulfanylcyclohexyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In addition, this compound has been shown to reduce the expression of various proteins involved in cancer cell survival and metastasis.
In the field of neuroscience, this compound has been shown to reduce oxidative stress in the brain, which can lead to neuroprotection. This compound has also been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
One advantage of using 3-cyano-N-(3-methylsulfanylcyclohexyl)benzamide in lab experiments is its high purity and high yield. This compound can be synthesized using a relatively simple and efficient method, which makes it a cost-effective option for research.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to use in certain experiments that require aqueous solutions. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its effects.
未来方向
There are several future directions for research on 3-cyano-N-(3-methylsulfanylcyclohexyl)benzamide. One direction is to further investigate its potential as an antitumor agent. Studies could focus on optimizing the synthesis method to improve the yield and purity of the compound, as well as investigating its effects on different types of cancer cells.
Another direction for research is to investigate the potential of this compound as a neuroprotective agent. Studies could focus on elucidating its mechanism of action in the brain, as well as investigating its effects on different neurological disorders.
Finally, future research could focus on developing new derivatives of 3-cyano-N-(3-methylsulfanylcyclohexyl)benzamide with improved solubility and bioavailability. These derivatives could be used to investigate new potential applications of this compound in various fields of scientific research.
合成方法
The synthesis of 3-cyano-N-(3-methylsulfanylcyclohexyl)benzamide involves the reaction of 3-methylthiophene-2-carboxylic acid with 1,3-cyclohexanedione in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with cyanogen bromide to form the final compound. This synthesis method has been optimized to yield high purity and high yield of the product.
科学研究应用
3-cyano-N-(3-methylsulfanylcyclohexyl)benzamide has been extensively studied for its potential use in various scientific research applications. One such application is in the field of medicinal chemistry, where this compound has been shown to possess antitumor activity. Studies have demonstrated that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Another potential application of this compound is in the field of neuroscience. Studies have shown that 3-cyano-N-(3-methylsulfanylcyclohexyl)benzamide has neuroprotective effects and can reduce oxidative stress in the brain. This compound has also been shown to improve cognitive function and memory in animal models.
属性
IUPAC Name |
3-cyano-N-(3-methylsulfanylcyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-19-14-7-3-6-13(9-14)17-15(18)12-5-2-4-11(8-12)10-16/h2,4-5,8,13-14H,3,6-7,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUQGLFTKQJWIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCC(C1)NC(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(3-methylsulfanylcyclohexyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(1-phenyltetrazol-5-yl)ethyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7594313.png)
![2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide](/img/structure/B7594316.png)
![Cyclohex-3-en-1-yl-[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7594318.png)
![[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B7594321.png)
![2-(3,4-dihydro-2H-chromen-4-yl)-N-[1-(3-methoxypropyl)piperidin-4-yl]acetamide](/img/structure/B7594333.png)
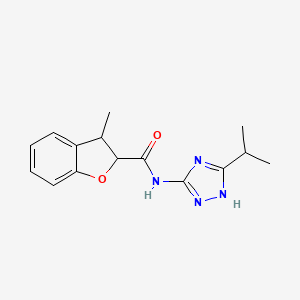
![3-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]morpholine-4-carboxamide](/img/structure/B7594336.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-(oxolan-2-yl)methanone](/img/structure/B7594359.png)
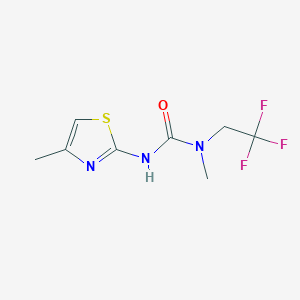
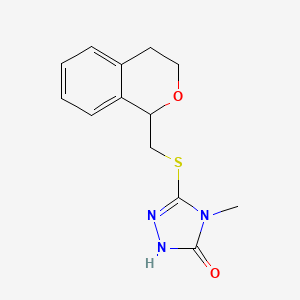
![N-(3-methylsulfanylcyclohexyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7594381.png)
![2-[(1-Methylsulfonylpiperidin-3-yl)amino]-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B7594389.png)
